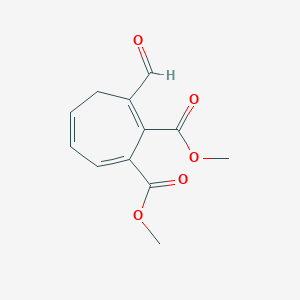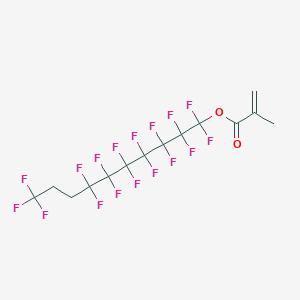
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one is an organic compound belonging to the oxazolidinone class Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between a substituted phenyl isocyanate and a suitable amino alcohol. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalyst: Base catalysts like triethylamine or pyridine.
Temperature: Mild to moderate temperatures (0°C to 50°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or other positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one has several scientific research applications:
Medicinal Chemistry: As a scaffold for designing new antibiotics or other therapeutic agents.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Industrial Applications: Potential use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved include:
Ribosomal binding: Interfering with the function of the ribosome and preventing protein synthesis.
Pathway inhibition: Disrupting essential bacterial pathways, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and spectrum of activity.
Uniqueness
2,2-Dimethyl-5-phenyl-3-(propan-2-yl)-1,3-oxazolidin-4-one is unique due to its specific substituents, which may confer distinct chemical properties and biological activities compared to other oxazolidinones. Its unique structure allows for potential modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
64201-09-8 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2,2-dimethyl-5-phenyl-3-propan-2-yl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C14H19NO2/c1-10(2)15-13(16)12(17-14(15,3)4)11-8-6-5-7-9-11/h5-10,12H,1-4H3 |
InChI-Schlüssel |
FQHHTISQUVCEOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=O)C(OC1(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)


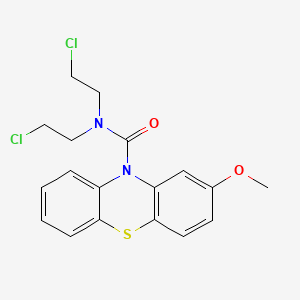

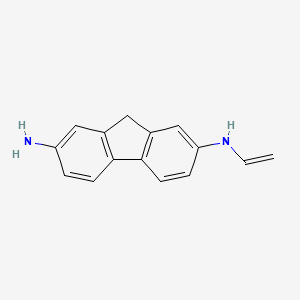
![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
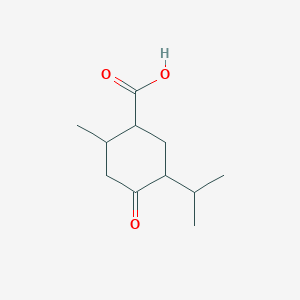
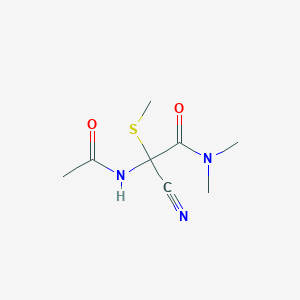
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
